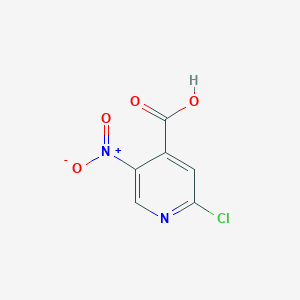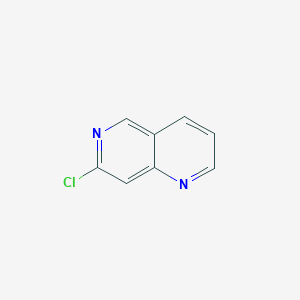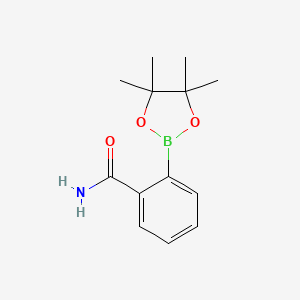![molecular formula C8H7ClN2O B1356974 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 446284-32-8](/img/structure/B1356974.png)
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
概要
説明
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It’s a heterocyclic compound that can be used as a pharmaceutical building block .
Synthesis Analysis
The synthesis of substituted pyridines, such as 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is 1S/C8H7ClN2O/c1-12-6-4-11-8 (9)7-5 (6)2-3-10-7/h2-4,10H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a pyrrolopyridine core in the molecule.科学的研究の応用
Synthesis of Derivatives
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and related structures serve as versatile building blocks in chemical synthesis. They are used in the efficient synthesis of various derivatives, such as 4-substituted 7-azaindole derivatives, through simple nucleophilic displacement reactions. This process has been utilized in the synthesis of 4-O- and C-substituted-7-azaindoles, demonstrating the compound's utility in producing structurally diverse molecules (Figueroa‐Pérez et al., 2006).
Role in Medicinal Chemistry
These compounds play a significant role in medicinal chemistry. For example, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed, synthesized, and biologically evaluated as c-Met inhibitors. These efforts contribute to the development of new therapeutic agents, highlighting the compound's importance in drug discovery and development (Liu et al., 2016).
Antibacterial Agent Synthesis
A study demonstrated the synthesis of 1H-pyrrolo[2,3-b]pyridine systems for potential use as antibacterial agents. This underscores the compound's role in the development of new antibacterial compounds, contributing to the fight against bacterial infections (Abdel-Mohsen & Geies, 2008).
Catalysis and Derivative Formation
The compound is also significant in catalysis, as seen in the rhodium-catalyzed asymmetric addition of arylboronic acids to derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This process aids in the synthesis of new original derivatives, demonstrating the compound's versatility in organic synthesis (Croix et al., 2015).
Semiconducting Material Development
It also finds application in the development of semiconducting materials. The synthesis of nitrogen-embedded small molecules derived from compounds like 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine has led to the exploration of their optical, electrochemical properties, and carrier transport properties, showcasing its role in the field of material science (Zhou et al., 2019).
Electronic Structure Analysis
Finally, research into the electronic structure and topological features of related compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, provides insights into the molecular properties that could be relevant in various applications, from material science to pharmaceuticals (Hazra et al., 2012)
作用機序
Target of Action
The primary targets of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . By inhibiting FGFRs, 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine disrupts these signaling pathways, potentially inhibiting cancer cell proliferation and inducing apoptosis .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cancer cell proliferation and increased apoptosis .
Pharmacokinetics
Related compounds have shown low plasma exposure and high clearance, suggesting good metabolic stability .
Result of Action
The inhibition of FGFRs by 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine can lead to a reduction in cancer cell proliferation and an increase in apoptosis . This could potentially slow the progression of cancers associated with abnormal FGFR activation .
特性
IUPAC Name |
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRTUWDSZHBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580924 | |
| Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
446284-32-8 | |
| Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)










